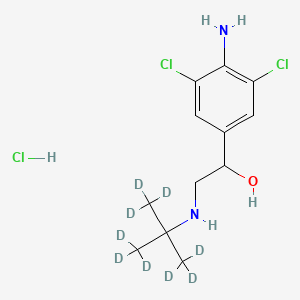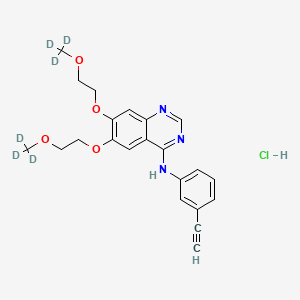
Promethazine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Promethazine-d6 Hydrochloride is the deuterium labeled Promethazine Hydrochloride . Promethazine Hydrochloride is an orally active histamine receptor antagonist . It is used to treat allergy symptoms, nausea and vomiting after surgery and to prevent motion sickness .
Synthesis Analysis
Promethazine is a phenothiazine derivative which differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution . More details about the synthesis of Promethazine and its derivatives can be found in the paper titled "REVIEW ON THE PROGRESS IN THE SYNTHESIS OF ANTIHISTAMINES AND PROMETHAZINE" .Molecular Structure Analysis
The molecular formula of Promethazine-d6 Hydrochloride is C17H21ClN2S . The molecular weight is 326.9 g/mol . The InChI isInChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; . Physical And Chemical Properties Analysis
The physical and chemical properties of Promethazine-d6 Hydrochloride include a molecular weight of 326.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 326.1490580 g/mol and the monoisotopic mass is also 326.1490580 g/mol . The topological polar surface area is 31.8 Ų .Aplicaciones Científicas De Investigación
1. Taste Masking of Promethazine Hydrochloride
- Summary of Application: Promethazine hydrochloride (PMZ), a potent H1-histamine blocker widely used to prevent motion sickness, dizziness, nausea, and vomiting, has a bitter taste. To improve patient compliance, researchers have developed a method to mask the taste of PMZ .
- Methods of Application: In this study, taste-masked PMZ nanocapsules (NCs) were prepared using an interfacial polycondensation technique. A one-step approach was used to expedite the synthesis of NCs made from a biocompatible and biodegradable polyamide based on l-arginine .
- Results or Outcomes: The produced NCs had an average particle size of 193.63 ± 39.1 nm and a zeta potential of −31.7 ± 1.25 mV, indicating their stability. The in vitro release study of the PMZ-loaded NCs displayed a 0.91 ± 0.02% release of PMZ after 10 min using artificial saliva as the dissolution media, indicating excellent taste-masked particles .
2. Effects of Single Therapeutic Doses of Promethazine
- Summary of Application: This research investigates the effects of single therapeutic doses of promethazine on psychomotor function and histamine-induced wheal-and-flare responses .
3. Neurology Research Chemicals and Analytical Standards
- Summary of Application: Promethazine-d6 Hydrochloride is used as a reference standard in neurology research. It helps in the accurate and reliable data analysis of neurological studies .
4. Detection of Promethazine Abuse
- Summary of Application: This research focuses on the detection of promethazine abuse. Promethazine hydrochloride is easily purchased in general drug stores or online and is illegally misused as an addictive drug .
- Methods of Application: A sensitive and effective adsorptive stripping voltammetric sensor for the detection of trace-level promethazine was created based on a gold nanoparticle-graphene nanoplatelet-modified glassy carbon electrode (AuNP-GrNP/GCE) .
- Results or Outcomes: The proposed sensor displayed two linear concentration ranges from 1.0 nmol L −1 to 1.0 μmol L −1 and from 1.0 to 10 μmol L −1. The limits of detection and quantitation were 0.40 and 1.4 nmol L −1, respectively . This sensor displayed high sensitivity, a capability for rapid analysis, and excellent repeatability and reproducibility .
Safety And Hazards
Propiedades
IUPAC Name |
1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-HVTBMTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Promethazine-d6 Hydrochloride | |
CAS RN |
1189947-02-1 |
Source


|
| Record name | 1189947-02-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










